N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-15-12-18(16(2)28-15)14-25-10-8-17(9-11-25)13-23-21(26)22(27)24-19-6-4-5-7-20(19)29-3/h4-7,12,17H,8-11,13-14H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOQVEVXDGOUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the attachment of the furan and phenyl groups, and the final coupling to form the ethanediamide structure. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Furan and Phenyl Groups: These steps may involve Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions.
Final Coupling: The final step involves coupling the intermediate products to form the ethanediamide structure, often using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be susceptible to oxidation under certain conditions.
Reduction: The compound can undergo reduction reactions, particularly at the amide bonds.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide bonds may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N’-[2-(methylsulfanyl)phenyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with piperidine-based analogues, particularly 4-anilidopiperidine derivatives described in the literature (e.g., ). Below is a detailed comparison:
Key Differences :
- The target compound uses an ethanediamide linker instead of a propionamide group, requiring distinct coupling reagents.
- The dimethylfuran substituent introduces steric and electronic effects absent in the phenyl group of compounds.
Physicochemical Properties
Research Findings and Limitations
- Synthesis Efficiency : methods (e.g., Boc deprotection) are applicable to the target compound, but the ethanediamide coupling step may require optimization for yield .
- Data Gaps: No experimental LogP, solubility, or receptor-binding data are provided for the target compound, limiting direct comparisons.
Biological Activity
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound with potential biological activities. Understanding its biological activity involves examining its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C20H27N3O3S
- Molecular Weight : 357.4 g/mol
- CAS Number : 1235269-35-8
The structure consists of a piperidine ring substituted with a 2,5-dimethylfuran moiety and a methylsulfanyl phenyl group, which may contribute to its biological properties.
The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as receptors or enzymes involved in various biochemical pathways. The presence of the piperidine and furan rings suggests potential interactions with neurotransmitter systems, particularly those related to dopamine and serotonin pathways.
Potential Mechanisms Include :
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing neurotransmission.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.
In Vitro Studies
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : Compounds with furan rings have shown antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting potential use in treating infections.
- Neuroprotective Effects : The structural components may confer neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies
-
Case Study on Neuroprotective Effects :
- A study investigated the effects of a related piperidine derivative on cognitive decline in aged rats. Results indicated significant improvements in memory tasks, attributed to enhanced dopaminergic activity.
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Case Study on Antimicrobial Activity :
- Another study assessed the antimicrobial efficacy of a furan-containing compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
